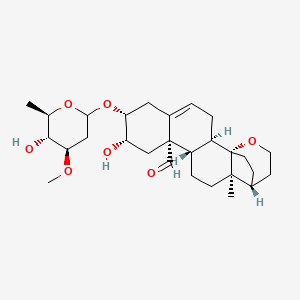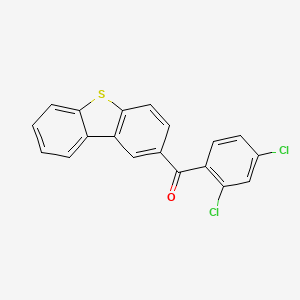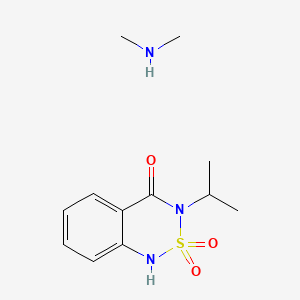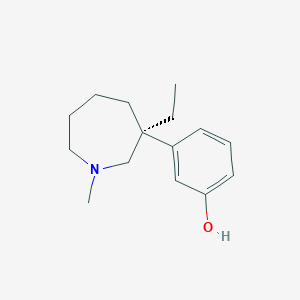![molecular formula C17H20N2O B12706706 8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 101858-25-7](/img/structure/B12706706.png)
8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Indole-2-ethyl)-3-nortropanone is a complex organic compound that features an indole moiety attached to a nortropanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Indole-2-ethyl)-3-nortropanone typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethyl group at the 2-position. This can be achieved through Friedel-Crafts alkylation or other suitable alkylation methods. The nortropanone structure can then be constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of 8-(3-Indole-2-ethyl)-3-nortropanone would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
8-(3-Indole-2-ethyl)-3-nortropanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which 8-(3-Indole-2-ethyl)-3-nortropanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
8-(3-Indole-2-ethyl)-3-tropanone: Similar structure but with a different functional group.
3-Indole-2-ethyl-2-nortropanone: Variation in the position of the ethyl group.
8-(3-Indole-2-methyl)-3-nortropanone: Methyl group instead of ethyl group.
Uniqueness
8-(3-Indole-2-ethyl)-3-nortropanone is unique due to its specific combination of the indole moiety and the nortropanone structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
101858-25-7 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C17H20N2O/c20-15-9-13-5-6-14(10-15)19(13)8-7-12-11-18-17-4-2-1-3-16(12)17/h1-4,11,13-14,18H,5-10H2 |
InChIキー |
AHYJFEIFKNIVDK-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(=O)CC1N2CCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


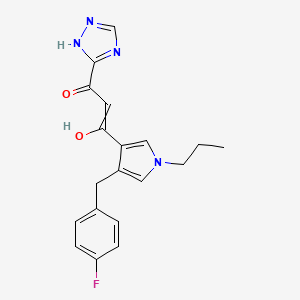
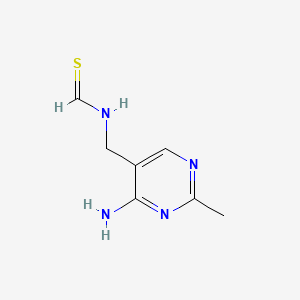
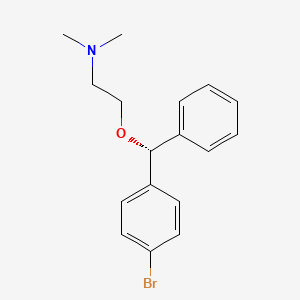
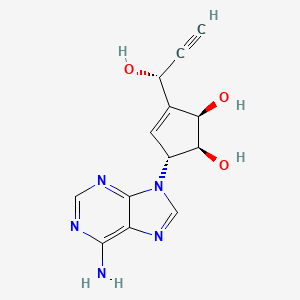
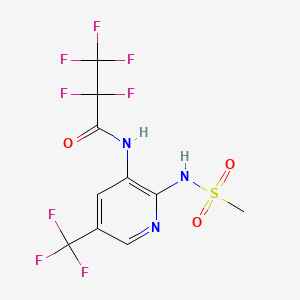

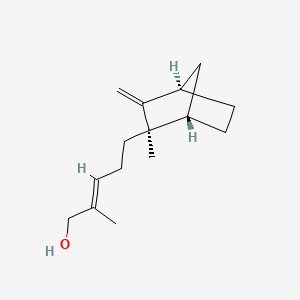
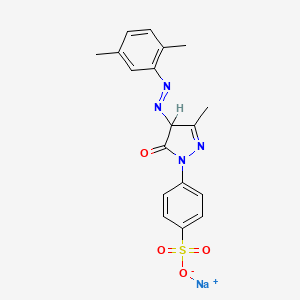
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
